molecular formula C19H19N5O3S B4574735 N-(3-acetylphenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea

N-(3-acetylphenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea

Cat. No.: B4574735
M. Wt: 397.5 g/mol
InChI Key: BXIDIPAZMQHRSC-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea is a useful research compound. Its molecular formula is C19H19N5O3S and its molecular weight is 397.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.12086066 g/mol and the complexity rating of the compound is 574. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Activity

N-(3-acetylphenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea and related compounds have shown potential as antioxidants. For instance, benzothiazole and thiourea derivatives have been studied for their ability to inactivate reactive chemical species through antioxidant activity. Specifically, benzothiazole-isothiourea derivatives demonstrated significant free radical scavenging activity in vitro, indicating their potential as antioxidants in various applications (Cabrera-Pérez et al., 2016).

Antimicrobial and Antifungal Activity

Thiourea derivatives, including those similar in structure to this compound, have been synthesized and evaluated for their antimicrobial and antifungal properties. These compounds have demonstrated efficacy against various bacterial strains and fungal species, suggesting their potential use in developing new antimicrobial agents (Mohamed et al., 2012).

Cytotoxicity and Cancer Research

Several derivatives of thiourea, akin to this compound, have been investigated for their cytotoxic effects against various cancer cell lines. These compounds have shown promising results in inhibiting the proliferation of cancer cells, indicating their potential application in cancer research and treatment (Esteves-Souza et al., 2006).

Enzyme Inhibition

Thiourea derivatives are known for their ability to inhibit various enzymes, making them valuable in studies related to enzyme function and potential therapeutic applications. For example, compounds with structures similar to this compound have been shown to inhibit enzymes like acetylcholinesterase and butyrylcholinesterase, suggesting their use in neurological research and treatment (Rahman et al., 2021).

Synthesis and Characterization

The synthesis and characterization of thiourea derivatives, including those similar to this compound, are crucial for understanding their chemical properties and potential applications. Research in this area focuses on developing new synthetic methods and analyzing the structural and chemical properties of these compounds (Huong et al., 2021).

Properties

IUPAC Name

1-(3-acetylphenyl)-3-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3S/c1-12(25)13-3-2-4-14(11-13)20-19(28)21-15-5-6-16(18-17(15)22-27-23-18)24-7-9-26-10-8-24/h2-6,11H,7-10H2,1H3,(H2,20,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIDIPAZMQHRSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=S)NC2=CC=C(C3=NON=C23)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-acetylphenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea
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N-(3-acetylphenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea
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N-(3-acetylphenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea
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N-(3-acetylphenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea
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N-(3-acetylphenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea
Reactant of Route 6
N-(3-acetylphenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea

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